(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine
Description
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H9F3N2/c9-5-2-1-4(6(13)3-12)7(10)8(5)11/h1-2,6H,3,12-13H2/t6-/m0/s1 |
InChI Key |
TVDNQPLEOCZLRY-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CN)N)F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1C(CN)N)F)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Amination of 2,3,4-Trifluorobenzene Derivatives
One approach involves nucleophilic substitution on suitably activated trifluorobenzene derivatives with ethylenediamine under controlled conditions:
- Reaction conditions: Typically performed under inert atmosphere (nitrogen) to prevent oxidation.
- Catalysts: May require transition metal catalysts or Lewis acids to activate the aromatic ring for nucleophilic attack.
- Temperature and pressure: Controlled moderate heating to facilitate substitution without racemization.
Reduction and Resolution Route
An alternative method involves multi-step synthesis starting from 2,3,4-trifluorobenzaldehyde:
- Reduction: The aldehyde is reduced to the corresponding alcohol using sodium borohydride or similar reducing agents.
- Amination: The alcohol is converted to an amine via reaction with ammonia or ethylenediamine.
- Chiral resolution: The racemic mixture is resolved to isolate the (1R)-enantiomer using chiral chromatography or crystallization techniques.
- Purification: Final purification is achieved by recrystallization or column chromatography to obtain high-purity product.
Catalytic Coupling Methods
Emerging synthetic routes may employ transition metal-catalyzed coupling reactions such as Suzuki–Miyaura coupling to construct the carbon-nitrogen framework efficiently:
- Advantages: High selectivity, retention of stereochemistry, scalability.
- Typical catalysts: Palladium-based catalysts under mild conditions.
- Solvents: Polar aprotic solvents like DMF or toluene.
Purification Techniques
- Recrystallization: Used to enhance purity and isolate the desired enantiomer.
- Column chromatography: Employs chiral stationary phases to separate stereoisomers.
- Salt formation: Conversion to hydrochloride salts can improve solubility and facilitate purification.
Reaction Conditions Summary Table
| Step | Reagents/Materials | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2,3,4-trifluorobenzene, ethylenediamine | Nitrogen atmosphere, moderate heat | Introduce diamine group | Catalyst may be required |
| Reduction | 2,3,4-trifluorobenzaldehyde, NaBH4 | Room temperature | Reduce aldehyde to alcohol | Mild conditions to avoid over-reduction |
| Amination | Alcohol intermediate, ammonia/ethylenediamine | Elevated temperature | Convert alcohol to amine | Controlled to avoid side reactions |
| Chiral resolution | Racemic mixture | Chiral chromatography/crystallization | Isolate (1R)-enantiomer | Essential for stereochemical purity |
| Purification | Recrystallization, chromatography | Variable | Remove impurities | Final step for quality assurance |
Research Findings and Analysis
- The trifluoro substituents on the phenyl ring significantly influence the electronic environment, enhancing the compound’s reactivity and stability compared to non-fluorinated analogs.
- The presence of the (1R) chiral center is critical for biological activity and catalytic performance, necessitating careful control during synthesis.
- The use of inert atmospheres and mild reducing agents minimizes racemization and oxidation side reactions.
- Catalytic coupling methods offer promising scalability and stereochemical control for industrial production.
Comparative Notes
While closely related compounds such as (1R)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine have similar synthetic routes, the positional difference in fluorine substitution (2,3,4- vs. 2,4,5-) requires adjustment in reaction conditions to optimize yield and stereochemical outcome.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and functional differences between the target compound and related ethane-1,2-diamine derivatives:
Key Observations:
- Electronic Effects : Fluorine substituents increase electron-withdrawing character, enhancing stability in metal coordination compared to methoxy or methyl groups .
- Chirality : Enantiomeric forms (e.g., (1R,2R) vs. (1S,2S)) are critical for enantioselective applications, as seen in ligands for asymmetric catalysis .
Biological Activity
(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is an organic compound characterized by its trifluorophenyl group attached to an ethane-1,2-diamine backbone. This structure imparts unique biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scholarly sources.
- Molecular Formula : C8H9F3N2
- Molecular Weight : 190.17 g/mol
- CAS Number : 1213553-54-8
The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological properties .
The biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is primarily linked to its interactions with specific enzymes and receptors. The trifluorophenyl moiety can enhance binding affinity and specificity, potentially leading to significant therapeutic effects. The compound may function through mechanisms such as:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor signaling pathways, influencing cellular responses.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of fluorinated compounds similar to (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine. For instance, research on related fluorinated ligands demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation .
| Cell Line | EC50 (μM) | Observations |
|---|---|---|
| PC-3 (Prostate) | 2.5 | Significant cytotoxicity observed |
| HepG2 (Liver) | 5.0 | Moderate inhibition of cell viability |
| U-373 MG (Astrocytoma) | 7.0 | Lower sensitivity compared to prostate cells |
These findings suggest that the presence of trifluoromethyl groups can enhance the cytotoxicity of compounds against various cancer cell lines.
Case Studies
A notable case study involving fluorinated ligands showed that compounds similar to (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine exhibited selective toxicity towards prostate cancer cells compared to other cell types. The study highlighted how structural modifications influenced biological activity and selectivity .
Comparative Analysis
To better understand the biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine | Trifluorophenyl group enhances binding affinity | Potential enzyme inhibitor |
| (S,S)-N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine | Dimethyl substitution may alter reactivity | Different interaction profile |
| N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine | Larger structure may exhibit different reactivity patterns | Varies with substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
